2-(Dimethylamino)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pentanoic acid typically involves the dimethylation of norvaline. One common method is the reductive amination of norvaline using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective formation of the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to natural amino acids.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pentanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
2-(Dimethylamino)pentanoic acid can be compared with other similar compounds such as:
Norvaline: The parent compound, which lacks the dimethylamino group.
Dimethylaminoacetic acid: A shorter-chain analogue with similar chemical properties.
Dimethylaminopropanoic acid: Another analogue with a different chain length.
The uniqueness of this compound lies in its specific structure, which combines the properties of norvaline with the additional functionality provided by the dimethylamino group. This makes it particularly useful in applications where both amino acid-like behavior and additional reactivity are desired.
Properties
IUPAC Name |
2-(dimethylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMCCPQUIEPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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